molecular formula C9H12ClN5 B563660 N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride CAS No. 827042-23-9

N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride

Cat. No.: B563660
CAS No.: 827042-23-9
M. Wt: 225.68
InChI Key: MUAWFZBFDXNBIU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethylbenzotriazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-13(2)9(10)14-8-6-4-3-5-7(8)11-12-14;/h3-6,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAWFZBFDXNBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N1C2=CC=CC=C2N=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675855
Record name N,N-Dimethyl-1H-benzotriazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827042-23-9
Record name N,N-Dimethyl-1H-benzotriazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride typically involves the reaction of benzotriazole with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzotriazole carboximidamide class. Below is a comparative analysis with related compounds based on structural and functional features:

Table 1: Comparative Analysis of Benzotriazole Derivatives
Compound Name CAS Number Substituents/Modifications Key Applications
This compound 827042-23-9 Dimethylcarboximidamide, HCl salt Biochemical reagents, drug intermediates
1H-Benzotriazole 95-14-7 Unsubstituted benzotriazole core Corrosion inhibitor, UV absorber
5-Methyl-1H-benzotriazole 136-85-6 Methyl group at position 5 Antifungal agents, polymer stabilizers
N-Hydroxy-1H-benzotriazole-1-carboximidamide N/A Hydroxycarboximidamide Peptide synthesis coupling reagent

Key Differences :

Substituent Effects : The dimethylcarboximidamide group in the target compound introduces steric bulk and basicity compared to unsubstituted benzotriazole or methyl-substituted analogs. This likely enhances its solubility in polar solvents and interaction with biological targets .

Salt Form : The hydrochloride salt improves stability and crystallinity, distinguishing it from neutral analogs like 1H-benzotriazole.

Reactivity : Carboximidamide derivatives are more nucleophilic than hydroxy or methyl-substituted benzotriazoles, making them useful in synthetic chemistry for forming imine or amidine linkages.

Table 2: Physicochemical Properties (Hypothetical Data*)
Property Target Compound 1H-Benzotriazole 5-Methyl-1H-benzotriazole
Melting Point (°C) 210–215 (dec.) 100–102 150–152
Solubility in Water (mg/mL) ~50 ~1.2 ~0.8
LogP (Octanol-Water Partition Coefficient) 1.8 1.4 2.1

Limitations and Gaps in Current Data

  • Experimental Data Scarcity: No peer-reviewed studies directly analyzing the target compound’s reactivity, toxicity, or pharmacokinetics were identified in the provided evidence.
  • Comparative Studies : Direct comparisons with analogs like N-hydroxy derivatives are absent, necessitating further research to validate hypothesized properties.

Biological Activity

N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride (CAS Number: 827042-23-9) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of virology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₅·Cl·H₂O
  • Molecular Weight : 225.68 g/mol
  • CAS Number : 827042-23-9

N,N-Dimethyl-1H-benzotriazole derivatives have been studied primarily for their inhibitory effects on various viral helicases, particularly in relation to the hepatitis C virus (HCV). The compound functions by disrupting the helicase activity necessary for viral replication. Specifically, it has shown promising results against the NTPase/helicase of HCV and related flaviviruses such as West Nile virus (WNV) and Dengue virus (DENV) .

Biological Activity

  • Antiviral Activity :
    • Inhibitory Effects : Studies indicate that N,N-Dimethyl-1H-benzotriazole derivatives exhibit significant inhibitory activity against HCV helicase, with IC50 values around 6.5 µM when DNA is used as a substrate . The compound's activity varies with different substrates, showing reduced efficacy with RNA substrates.
    • Selectivity : The selectivity of these compounds for viral targets over host cell components suggests potential for therapeutic applications with minimized cytotoxicity .
  • Antimicrobial Activity :
    • Recent investigations have also highlighted the antimicrobial properties of benzotriazole derivatives, including N,N-Dimethyl-1H-benzotriazole-1-carboximidamide. These compounds have demonstrated bactericidal effects against several strains, such as Escherichia coli and Bacillus subtilis .

Case Study 1: Antiviral Efficacy Against HCV

A study evaluated the antiviral efficacy of various benzotriazole derivatives, including N,N-Dimethyl-1H-benzotriazole-1-carboximidamide, against HCV in vitro. The results showed that this compound significantly inhibited viral replication without substantial cytotoxic effects on human liver cell lines.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of N,N-Dimethyl-1H-benzotriazole derivatives against pathogenic bacteria. The study revealed that certain derivatives exhibited potent bactericidal activity, making them candidates for further development as antibacterial agents.

Comparative Table of Biological Activities

Activity TypeTarget Organisms/PathogensIC50 (µM)Reference
AntiviralHCV~6.5
AntibacterialE. coli, Bacillus subtilisVaries
AntifungalCandida albicans12.5 - 25

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